



Spectroscopic Data of 4-[3-(Benzyloxy)phenyl]phenylacetic Acid: A Technical Guide

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Compound of Interest		
	4-[3-	
Compound Name:	(Benzyloxy)phenyl]phenylacetic	
	acid	
Cat. No.:	B1289910	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available information on the spectroscopic data of **4-[3-(Benzyloxy)phenyl]phenylacetic acid** (CAS Number: 893640-40-9). While a complete, publicly available dataset has not been identified through comprehensive searches, this document compiles the confirmed identity of the compound and outlines general experimental protocols for its characterization based on the analysis of structurally related molecules.

Compound Identification

Systematic Name	[3'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetic acid
CAS Number	893640-40-9
Molecular Formula	C21H18O3
Molecular Weight	318.37 g/mol
InChl Key	ZIJOHPIBEPFHFA-UHFFFAOYSA-N

Spectroscopic Data Summary



A comprehensive search of scientific literature and chemical databases did not yield a complete set of experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) specifically for **4-[3-(Benzyloxy)phenyl]phenylacetic acid**. Characterization data for this compound is not readily available in the public domain.

For research purposes, it is recommended to synthesize the compound and perform spectroscopic analysis to obtain definitive data. The following sections outline generalized experimental protocols that can be adapted for the synthesis and characterization of this molecule.

Experimental Protocols

The following are representative experimental protocols for the synthesis and spectroscopic analysis of biphenylacetic acid derivatives, which can serve as a methodological basis for **4-[3-(Benzyloxy)phenyl]phenylacetic acid**.

General Synthesis via Suzuki Coupling

A common method for the synthesis of biphenyl derivatives is the Suzuki coupling reaction. This would involve the coupling of a boronic acid or ester with an aryl halide. For the synthesis of **4-[3-(Benzyloxy)phenyl]phenylacetic acid**, a plausible route would be the reaction of (3-(benzyloxy)phenyl)boronic acid with a 4-halophenylacetic acid derivative.

Materials:

- (3-(Benzyloxy)phenyl)boronic acid
- Methyl 2-(4-bromophenyl)acetate or Ethyl 2-(4-bromophenyl)acetate
- Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
- Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
- Solvent (e.g., Toluene, Dioxane, DMF, with water)
- Inert atmosphere (Nitrogen or Argon)

Procedure:



- To a reaction vessel, add the aryl halide (1.0 eq), the boronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
- Evacuate and backfill the vessel with an inert gas.
- Add the degassed solvent system.
- Heat the reaction mixture at a temperature ranging from 80 °C to 110 °C until the reaction is complete (monitored by TLC or LC-MS).
- After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.
- The resulting ester can be hydrolyzed to the carboxylic acid using a base (e.g., NaOH or KOH) in a mixture of water and an organic solvent (e.g., THF, methanol), followed by acidification.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Instrument: A 400 or 500 MHz NMR spectrometer.
- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- ¹H NMR: Acquire the proton NMR spectrum to determine the chemical shifts, multiplicities, coupling constants, and integration of the protons.
- ¹³C NMR: Acquire the carbon-13 NMR spectrum to identify the chemical shifts of the carbon atoms in the molecule.

Infrared (IR) Spectroscopy:



- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹ to obtain the infrared spectrum, which will show characteristic absorption bands for the functional groups present (e.g., O-H stretch of the carboxylic acid, C=O stretch of the carboxylic acid, C-O stretches of the ether, and aromatic C-H and C=C stretches).

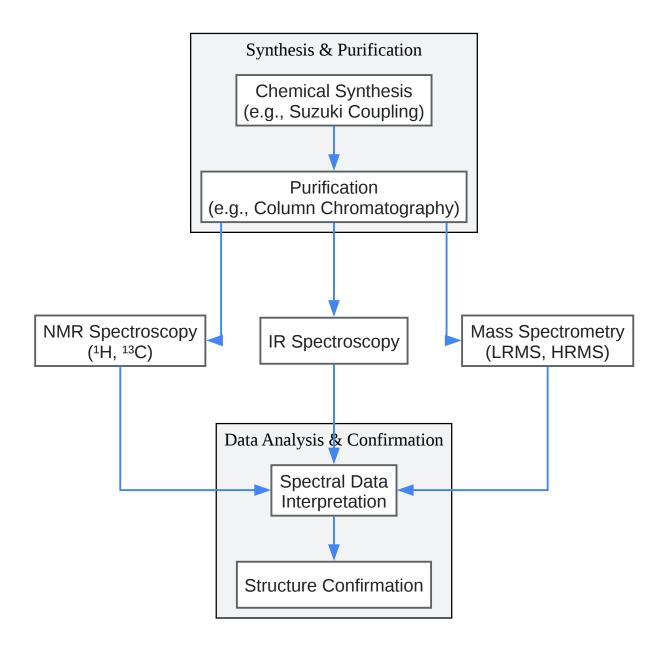
Mass Spectrometry (MS):

- Instrument: A mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI) or Electron Impact (EI) source.
- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) for ESI, or introduce it directly for EI.
- Data Acquisition: Obtain the mass spectrum to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can help confirm the structure.
 High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a chemical compound like **4-[3-(Benzyloxy)phenyl]phenylacetic acid**.





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Caption: Workflow for Synthesis and Spectroscopic Analysis.

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